1H-Pyrazol-4-ol
Overview
Description
1H-Pyrazol-4-ol is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position. This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
1H-Pyrazol-4-ol, also known as 4-Hydroxypyrazole, is a pyrazole derivative that has been found to have diverse pharmacological effects . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways due to their diverse pharmacological effects . For instance, some pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, a certain pyrazole derivative displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Biochemical Analysis
Biochemical Properties
1H-Pyrazol-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as both a weak base and a weak acid, depending on the nature of its substituent groups . This dual functionality allows this compound to participate in proton transfer reactions, which are essential in many biochemical processes. Additionally, this compound has been shown to interact with enzymes such as alcohol dehydrogenase and estrogen receptors, influencing their activity and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of estrogen receptors, which play a crucial role in regulating gene expression and cellular proliferation . Additionally, this compound has been shown to affect the expression of proteins such as p53 and p21, which are involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and receptors, either inhibiting or activating them. For example, it has been shown to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, this compound can modulate gene expression by binding to estrogen receptors, influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity . For example, this compound can bind to specific transporters that facilitate its movement across cellular membranes, allowing it to reach its target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Its localization can also affect its interactions with other biomolecules, modulating its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions yields this compound . Another method involves the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using cost-effective and readily available starting materials. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as iron(III) chloride and polyvinylpyrrolidone can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
1H-Pyrazol-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1H-Pyrazol-4-amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride
- Substitution reagents: Phosphorus tribromide, thionyl chloride
Major Products:
- Pyrazole-4-carboxylic acid
- 1H-Pyrazol-4-amine
- Halogenated pyrazoles
Scientific Research Applications
1H-Pyrazol-4-ol has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazol-4-ol can be compared with other similar compounds, such as:
1H-Pyrazole: Lacks the hydroxyl group at the fourth position, resulting in different chemical reactivity and biological activity.
1H-Pyrazol-3-ol: The hydroxyl group is located at the third position, leading to variations in its chemical and biological properties.
1H-Pyrazolo[3,4-b]quinoline: A fused ring system with distinct photophysical and biological properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the fourth position allows for various chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1H-pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUABWYBFARJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197526 | |
Record name | 4-Hydroxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4843-98-5 | |
Record name | 1H-Pyrazol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4843-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxypyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004843985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.